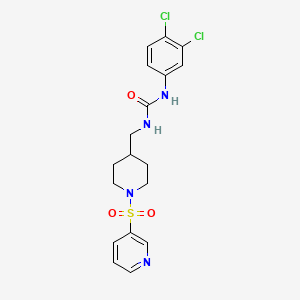
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H20Cl2N4O3S and its molecular weight is 443.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea, along with related urea-derived Mannich bases, has been explored for its potential as a corrosion inhibitor. These compounds have been synthesized and tested for their efficacy in preventing corrosion of mild steel surfaces in hydrochloric acid solutions. The study found that these inhibitors exhibit mixed-type inhibition properties, with efficiency increasing at higher concentrations. The compounds also showed adherence to Langmuir's adsorption isotherm, indicating a strong and systematic interaction with the steel surface, potentially through the formation of a protective layer that reduces corrosion rates (M. Jeeva et al., 2015).
Environmental Degradation
The degradation behavior of structurally similar sulfonylurea herbicides in soil has been studied to understand the environmental fate of these compounds. For example, imazosulfuron, a closely related compound, demonstrates rapid degradation under both aerobic and anaerobic conditions, with differing pathways suggesting microbial involvement under anaerobic conditions. Such research is vital for assessing the environmental impact and persistence of chemical agents, including this compound, in agricultural settings (P. Morrica et al., 2001).
Optoelectronic Properties
The electronic and optical properties of related compounds have been assessed for their potential applications in optoelectronics. For instance, the novel chalcone derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one was studied for its electrooptic properties, revealing significant potential for use in nonlinear optics and optoelectronic device fabrication due to its high second and third harmonic generation capabilities. This suggests that similar compounds, including this compound, could be of interest for future research in this area (M. Shkir et al., 2018).
Biological Activity
Research on pyrrolo[2,3-b]pyridine scaffolds and related compounds has highlighted their potential for biological activity, including anticancer and antimicrobial applications. Synthesis and characterization of these compounds provide a foundation for future studies into their mechanisms of action and therapeutic potential. For example, new biologically active pyrrolo[2,3-b]pyridine scaffolds have been synthesized, indicating the broad applicability of this chemical backbone in drug discovery and development processes (Farid M Sroor, 2019).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O3S/c19-16-4-3-14(10-17(16)20)23-18(25)22-11-13-5-8-24(9-6-13)28(26,27)15-2-1-7-21-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGLFZINYVWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
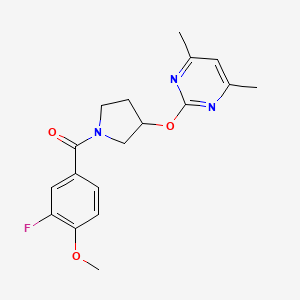
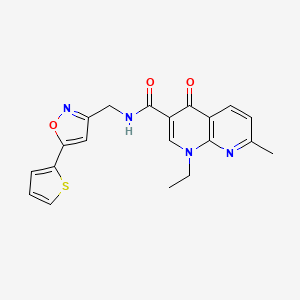
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)

![3-Tert-butyl-6-[5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2817831.png)
![1-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817833.png)
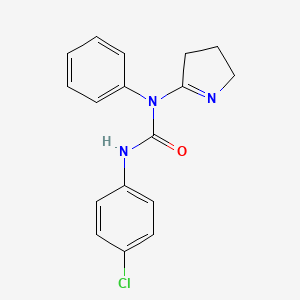
![N-(3-fluoro-4-methylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2817837.png)
![1-(4-methylphenyl)-5-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2817838.png)
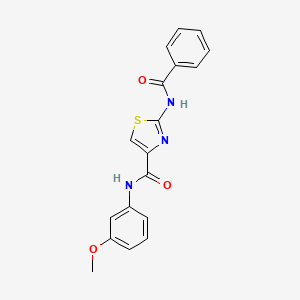
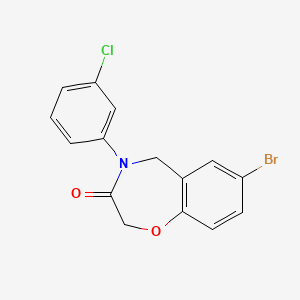
![N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B2817841.png)
![2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2817843.png)
![1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2817844.png)
